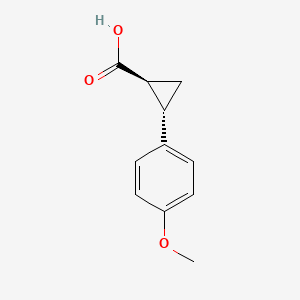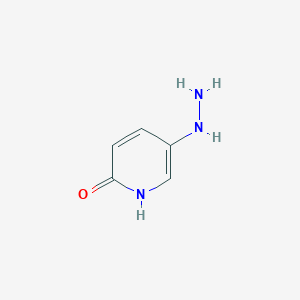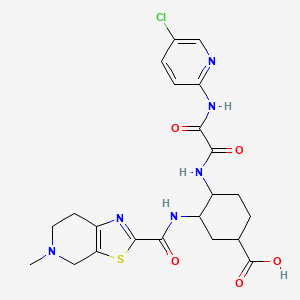![molecular formula C21H32N3O4P B14014944 4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine CAS No. 65561-79-7](/img/structure/B14014944.png)
4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Ethyl-4-methyl-imidazol-1-yl)-phenoxy-phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine is a complex organic compound that features a combination of imidazole and piperidine moieties
Preparation Methods
The synthesis of 4-[(2-Ethyl-4-methyl-imidazol-1-yl)-phenoxy-phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the imidazole and piperidine intermediates. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The piperidine moiety can be synthesized using methods such as allylic amination of allylic chlorides and oxidation in the presence of oxone . The final step involves the coupling of these intermediates under controlled conditions to form the target compound.
Chemical Reactions Analysis
4-[(2-Ethyl-4-methyl-imidazol-1-yl)-phenoxy-phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants like oxone and iodine, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylamines, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In medicine, it is being studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities . Additionally, it is used in the industry as a polymerization inhibitor and stabilizer for plastics .
Mechanism of Action
The mechanism of action of 4-[(2-Ethyl-4-methyl-imidazol-1-yl)-phenoxy-phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine involves its interaction with molecular targets and pathways in the body. It catalyzes the disproportionation of superoxide, facilitates hydrogen peroxide metabolism, and inhibits lipid peroxidation . These actions are mediated through its interaction with specific enzymes and reactive oxygen species, leading to its antioxidant and anti-inflammatory effects.
Comparison with Similar Compounds
Similar compounds to 4-[(2-Ethyl-4-methyl-imidazol-1-yl)-phenoxy-phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine include other imidazole and piperidine derivatives. For example, 2-ethyl-4-methylimidazole and 2,2,6,6-tetramethylpiperidine share structural similarities and exhibit similar chemical properties . the unique combination of these moieties in the target compound provides distinct advantages, such as enhanced stability and specific biological activities.
Properties
CAS No. |
65561-79-7 |
|---|---|
Molecular Formula |
C21H32N3O4P |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[(2-ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C21H32N3O4P/c1-7-19-22-16(2)15-23(19)29(26,27-17-11-9-8-10-12-17)28-18-13-20(3,4)24(25)21(5,6)14-18/h8-12,15,18,25H,7,13-14H2,1-6H3 |
InChI Key |
VXWUJDLRHASQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1P(=O)(OC2CC(N(C(C2)(C)C)O)(C)C)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)


![5-[(2,2-Dimethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14014953.png)

![4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14014959.png)
